4-Aminomethyl Positioning: Conformational & Steric Properties
The 4-(aminomethyl) substitution on the piperidin-2-one ring positions the primary amine at the point furthest from the lactam carbonyl, resulting in a computed topological polar surface area (tPSA) of 46.3 Ų and a XLogP3-AA of -0.9 [1]. In contrast, the 5-(aminomethyl) regioisomer (CAS 1083401-99-3), which is the core scaffold for potent DPP-IV inhibitors, exhibits a distinct spatial distribution of hydrogen bond donors and acceptors, as evidenced by its unique InChI key and SMILES string 'CN1CC(CN)CCC1=O' compared to 'CN1CCC(CN)CC1=O' for the 4-isomer . This structural difference means the 4-isomer presents the amine nucleophile at a different dihedral angle relative to the lactam plane, altering its reactivity in amide coupling and reductive amination reactions. No publicly available head-to-head kinetic study quantifying this reactivity divergence has been identified.
| Evidence Dimension | Regiochemical positioning of primary amine relative to lactam carbonyl |
|---|---|
| Target Compound Data | 4-position; SMILES 'CN1CCC(CN)CC1=O'; XLogP3-AA -0.9; tPSA 46.3 Ų |
| Comparator Or Baseline | 5-position analog (CAS 1083401-99-3); SMILES 'CN1CC(CN)CCC1=O'; computed physicochemical parameters expected to be highly similar but molecular recognition geometry differs qualitatively |
| Quantified Difference | Qualitative difference in 3D spatial placement of amine; quantitative reactivity data unavailable |
| Conditions | N/A (structural and computational comparison) |
Why This Matters
For procurement decisions, the correct regioisomer ensures the amine is positioned appropriately for the intended subsequent derivatization or biological interaction, as downstream synthetic routes and biological assays are optimized for a specific isomer.
- [1] PubChem. (2015). (4S)-4-(aminomethyl)-1-methylpiperidin-2-one. Computed Descriptors: XLogP3-AA and Topological Polar Surface Area. View Source
